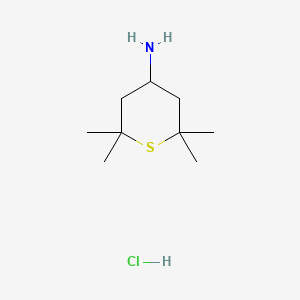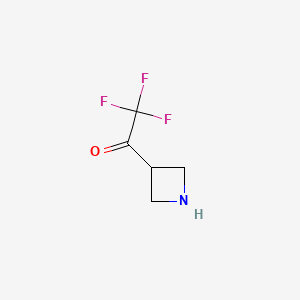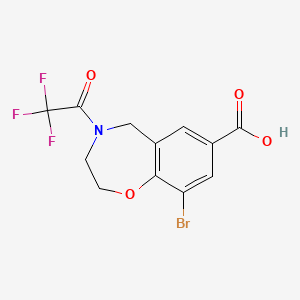
9-bromo-4-(2,2,2-trifluoroacetyl)-3,5-dihydro-2H-1,4-benzoxazepine-7-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-bromo-4-(2,2,2-trifluoroacetyl)-3,5-dihydro-2H-1,4-benzoxazepine-7-carboxylic acid is a complex organic compound that belongs to the class of benzoxazepines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-bromo-4-(2,2,2-trifluoroacetyl)-3,5-dihydro-2H-1,4-benzoxazepine-7-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the bromination of a benzoxazepine derivative, followed by the introduction of the trifluoroacetyl group and the carboxylation of the resulting intermediate. The reaction conditions often include the use of solvents such as toluene and dichloromethane, and the reactions are carried out under controlled temperatures and reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
9-bromo-4-(2,2,2-trifluoroacetyl)-3,5-dihydro-2H-1,4-benzoxazepine-7-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Hydrolysis: The trifluoroacetyl group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Acids and Bases: For hydrolysis reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzoxazepine derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.
Applications De Recherche Scientifique
Chemistry
In chemistry, 9-bromo-4-(2,2,2-trifluoroacetyl)-3,5-dihydro-2H-1,4-benzoxazepine-7-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology and Medicine
In biology and medicine, this compound is studied for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development and therapeutic applications.
Industry
In industry, the compound can be used in the development of new materials and chemical processes. Its unique chemical properties make it suitable for applications in various industrial sectors.
Mécanisme D'action
The mechanism of action of 9-bromo-4-(2,2,2-trifluoroacetyl)-3,5-dihydro-2H-1,4-benzoxazepine-7-carboxylic acid involves its interaction with specific molecular targets. The bromine and trifluoroacetyl groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways and effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-bromo-2-cyanoaniline
- 5-bromo-1H-indazole-3-amine
Uniqueness
Compared to similar compounds, 9-bromo-4-(2,2,2-trifluoroacetyl)-3,5-dihydro-2H-1,4-benzoxazepine-7-carboxylic acid is unique due to the presence of the trifluoroacetyl group and the benzoxazepine core
Propriétés
Formule moléculaire |
C12H9BrF3NO4 |
|---|---|
Poids moléculaire |
368.10 g/mol |
Nom IUPAC |
9-bromo-4-(2,2,2-trifluoroacetyl)-3,5-dihydro-2H-1,4-benzoxazepine-7-carboxylic acid |
InChI |
InChI=1S/C12H9BrF3NO4/c13-8-4-6(10(18)19)3-7-5-17(1-2-21-9(7)8)11(20)12(14,15)16/h3-4H,1-2,5H2,(H,18,19) |
Clé InChI |
YTEQAZOGHIWYQG-UHFFFAOYSA-N |
SMILES canonique |
C1COC2=C(CN1C(=O)C(F)(F)F)C=C(C=C2Br)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6'-Chloro-3'h-spiro[azetidine-3,2'-furo[3,2-c]pyridine] dihydrochloride](/img/structure/B13496638.png)
![6-methyl-octahydro-1H-pyrrolo[2,3-c]pyridin-5-one dihydrochloride, Mixture of diastereomers](/img/structure/B13496643.png)
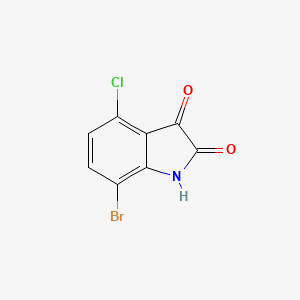
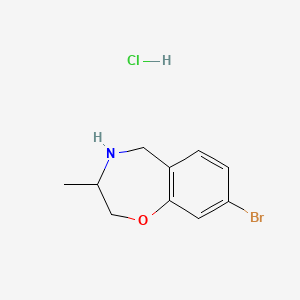

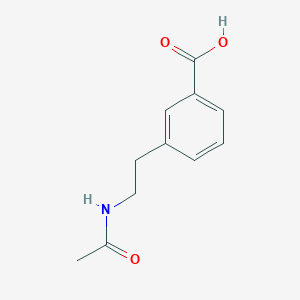


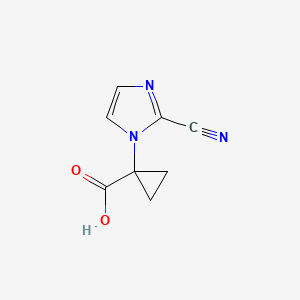
![ethyl 1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13496699.png)
